molecular formula C15H21NO4S B1619273 Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- CAS No. 690646-16-3

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-

Cat. No.: B1619273
CAS No.: 690646-16-3
M. Wt: 311.4 g/mol
InChI Key: HHRGSMBNCDFMLE-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol

Preparation Methods

The synthesis of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions.

Chemical Reactions Analysis

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- can be compared with other similar compounds such as:

    Cyclohexanecarboxylic acid: A simpler analog without the sulfonyl and amino groups.

    2,5-Dimethylphenylsulfonyl chloride: A precursor used in the synthesis of the target compound.

    Cyclohexylcarboxylic acid: Another related compound with similar structural features.

The uniqueness of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-6-7-12(2)13(10-11)21(19,20)16-15(14(17)18)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRGSMBNCDFMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357364
Record name 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-16-3
Record name 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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